4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

Biocatalysis Asymmetric synthesis Benazepril

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6) is the ortho-nitro regioisomer uniquely required for the reductive cyclization step in asymmetric synthesis of the ACE inhibitor benazepril·HCl. Unlike meta or para analogs, only the ortho substitution provides the spatial orientation necessary to form the benzazepine core. Supplied at ≥95% purity, this (E)-configured α,β-unsaturated α-keto acid is a proven Michael acceptor for aminotransferase studies and asymmetric C–N bond formation. Confirm you are ordering the correct regioisomer: substituting meta- or para-nitro isomers will eliminate cyclization activity and alter experimental outcomes.

Molecular Formula C10H7NO5
Molecular Weight 221.168
CAS No. 72323-79-6
Cat. No. B2941953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenyl)-2-oxobut-3-enoic acid
CAS72323-79-6
Molecular FormulaC10H7NO5
Molecular Weight221.168
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+
InChIKeyLRFVOEZZTNHKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6): Core Identity and Procurement-Relevant Profile


4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6) is an ortho-nitrophenyl-substituted α,β-unsaturated α-keto acid belonging to the arylidene pyruvic acid class, with molecular formula C₁₀H₇NO₅ and molecular weight 221.17 g/mol . Historically designated as o-Nitro-cinnamoyl-ameisensäure, the compound was first characterized by Heller in 1910 through reductive cyclization studies yielding indigo-related products [1]. Commercially, it is supplied as a powder with a typical purity specification of 95%, a melting point range of 130–135 °C, and a recommended storage temperature of 4 °C . It serves as a research chemical building block and a key intermediate in the asymmetric synthesis of the ACE inhibitor benazepril . Its IUPAC name is (E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid, and the E-configuration of the exocyclic double bond is a defining stereochemical feature [2].

Why 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid Cannot Be Replaced by Positional Isomers or Shorter-Chain Analogs


The ortho-nitro regiochemistry of the target compound is not interchangeable with meta- or para-nitro isomers, nor with the structurally related but chain-truncated 2-nitrophenylpyruvic acid. In a direct comparative study, Hwang et al. (2011) demonstrated that the aromatic aminotransferase AroATEs from Enterobacter sp. BK2K-1 discriminates between the target compound and its reduced analog sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate as amino acceptors, with the enzyme showing markedly higher activity toward the latter [1]. Conversely, the meta-nitrophenyl derivative of 2-oxo-3-butenoic acid (MNPB) functions as an active-site-directed inhibitor of transketolase, exhibiting a two-step inhibition mechanism with concentration-dependent activation (150% of original activity at low concentration) followed by inhibition (50% residual activity within 60 minutes) [2]. These functional divergences—substrate versus inhibitor, ortho versus meta—mean that substituting one regioisomer for another would fundamentally alter, or entirely abolish, the desired experimental outcome. Furthermore, the α,β-unsaturated enone system conjugated with the ortho-nitro group creates a distinct electrophilic character exploited in asymmetric aza-Michael additions for benazepril synthesis [3], a reactivity profile not replicated by the saturated-chain analog 2-nitrophenylpyruvic acid (CAS 5461-32-5) .

Quantitative Differentiation Evidence for 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid Against Closest Analogs


Differential Transaminase Substrate Activity: Ortho-Nitro Enone Acid vs. Reduced Methoxy Analog in Benazepril Intermediate Synthesis

In a direct head-to-head comparison, Hwang et al. (2011) evaluated both (E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid (compound 2, the target) and sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate (compound 1, a reduced analog) as amino acceptor substrates for the aromatic aminotransferase AroATEs from Enterobacter sp. BK2K-1. The AroATEs enzyme showed higher catalytic activity toward compound 1, and docking simulations provided a structural rationale for this preference: the methoxy-substituted saturated chain of compound 1 better accommodated the enzyme's active-site geometry [1]. Consequently, compound 1 was advanced to preparative-scale transamination, achieving >99% conversion and >99% enantiomeric excess at 50 mM substrate concentration using a GDH/FDH cofactor recycling system [1]. The target compound (2), while a competent substrate, is less efficient for this specific enzymatic transformation, making it more suitable as a synthetic precursor for alternative routes (e.g., aza-Michael addition) rather than for direct enzymatic transamination [2].

Biocatalysis Asymmetric synthesis Benazepril Aminotransferase Substrate specificity

Regioisomeric Functional Divergence: Ortho-Nitro (Benazepril Intermediate) vs. Meta-Nitro (Transketolase Inhibitor)

The ortho-nitrophenyl substitution pattern of the target compound confers a distinct biological function compared to its meta-nitrophenyl regioisomer. The meta-nitrophenyl derivative of 2-oxo-3-butenoic acid (MNPB) has been characterized as an active-site-directed inhibitor of transketolase, exhibiting a biphasic mechanism: at low inhibitor concentrations in the absence of cofactors (Mg²⁺ and thiamine pyrophosphate), enzyme activity was transiently enhanced to 150% of baseline, followed by a decline to ~50% residual activity within 60 minutes; at higher inhibitor concentrations, pronounced inhibition with an extended half-life was observed [1]. In contrast, the ortho-nitro compound serves as a synthetic intermediate for benazepril via asymmetric aza-Michael addition, with the ortho-nitro group enabling a subsequent reductive cyclization step essential for benzazepinone ring formation [2]. This functional dichotomy—enzyme inhibitor (meta) versus synthetic building block (ortho)—underscores that the nitro group position is not a trivial substitution but a determinant of application utility.

Regioisomerism Enzyme inhibition Transketolase Structure-activity relationship Nitroarene

Structural Differentiation from 2-Nitrophenylpyruvic Acid: Extended Conjugation and Distinct Synthetic Utility

The target compound differs from the commonly available 2-nitrophenylpyruvic acid (CAS 5461-32-5) by one additional carbon in the α,β-unsaturated system, creating an extended conjugated enone. This structural difference is reflected in distinct physical properties: the target compound exhibits a melting point of 130–135 °C , whereas 2-nitrophenylpyruvic acid melts at 119–120 °C . More critically, the extended conjugation changes synthetic utility: 2-nitrophenylpyruvic acid is the classic substrate for the Reissert indole synthesis via reductive cyclization to indole-2-carboxylic acid , while the target compound's vinylogous α-keto acid structure positions it for aza-Michael addition chemistry in benzazepinone construction [1]. The target compound also possesses a higher molecular weight (221.17 vs. 209.16 g/mol) and a higher LogP (1.78 vs. ~1.47 predicted for the pyruvic acid analog based on the loss of one sp² carbon), indicating altered lipophilicity relevant to partitioning in biphasic reaction systems [2].

Chemical building block Conjugation Reissert synthesis Knoevenagel condensation Melting point

Commercial Availability and Pricing Differentiation: Specialist vs. Commodity Building Blocks

The target compound occupies a niche in the research chemical supply chain distinct from its more common analogs. As of 2023–2026 vendor data, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is available from specialist suppliers such as AKSci (5 g at $3,810 USD), Biosynth/CymitQuimica (50 mg at €570; 500 mg at €1,565), Leyan (1 g, price on request), and BIOFOUNT (10 mg at ¥560) . In contrast, the shorter-chain analog 2-nitrophenylpyruvic acid is stocked by major distributors including Santa Cruz Biotechnology and Fluorochem at significantly lower price points reflective of higher demand and broader synthetic utility . The para-nitro isomer (CAS 41462-01-5) and meta-nitro isomer (CAS 1772-65-2) are also listed by multiple vendors but have distinct application profiles not suited to benazepril intermediate chemistry [1]. The limited vendor base and higher unit cost of the target compound reflect its specialized role as a late-stage intermediate in a specific pharmaceutical synthetic route, which should be factored into procurement planning and budget allocation.

Procurement Pricing Supply chain Research chemical Specialty intermediate

Validated Application Scenarios for 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid Based on Quantitative Evidence


Asymmetric Synthesis of Benazepril and Benzazepinone Scaffolds via Aza-Michael Addition

The compound's α,β-unsaturated enone system conjugated with the ortho-nitrophenyl group makes it a competent Michael acceptor for asymmetric carbon–nitrogen bond formation. Yu et al. (2006) demonstrated this in the formal enantioselective synthesis of benazepril·HCl, where 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (derived from the target free acid) underwent asymmetric aza-Michael addition with L-homophenylalanine ethyl ester, ultimately yielding the key benzazepinone intermediate [1]. The ortho-nitro group is essential for the subsequent reductive cyclization that forms the benzazepine ring system. The para-nitro (CAS 41462-01-5) and meta-nitro (CAS 1772-65-2) isomers lack this spatial orientation and cannot support the same cyclization trajectory [2].

Enzyme Substrate Specificity Profiling for Aromatic Aminotransferases

The compound serves as a mechanistic probe for aminotransferase substrate specificity. Hwang et al. (2011) directly compared it with sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate as amino acceptor substrates for AroATEs, demonstrating that the enzyme discriminates between the α,β-unsaturated enone acid and the saturated methoxy analog [3]. This differential activity, rationalized by docking simulations, provides a basis for using the compound in enzyme engineering campaigns aimed at expanding aminotransferase substrate scope or altering regio-selectivity. Researchers studying transaminase structure–function relationships should include this compound as a reference substrate representing the α,β-unsaturated keto acid chemotype.

Nitroarene Reduction and Cyclization Chemistry Studies

The compound has a well-documented history in nitroarene reduction chemistry dating to Heller's foundational 1910 study, which demonstrated that reduction of o-nitro-cinnamoyl-formic acid with iron(II) sulfate and ammonia leads to reductive cyclization, yielding indigo-related heterocyclic products [4]. This reactivity—wherein the ortho-nitro group is reduced to a hydroxylamine or amine that subsequently undergoes intramolecular cyclization onto the α-keto acid or enone moiety—is specific to the ortho-nitro substitution pattern. The meta- and para-nitro isomers cannot undergo this intramolecular cyclization, making the target compound uniquely suited for studying nitroarene cyclization mechanisms and for developing new heterocyclic scaffolds.

Physicochemical Reference Standard for Nitrophenyl-α,β-Unsaturated Keto Acids

With its well-defined melting point (130–135 °C), LogP (1.78), and topological polar surface area (100.19 Ų), the compound is suitable as a physicochemical reference standard in computational model validation (e.g., QSAR, LogP prediction, and chromatographic retention modeling) for the nitrophenyl-2-oxobut-3-enoic acid series . Its position as the ortho-substituted member of the regioisomeric triad (ortho: CAS 72323-79-6; meta: CAS 1772-65-2; para: CAS 41462-01-5) allows systematic benchmarking of how nitro-group position influences experimentally determined properties including chromatographic retention, solubility, and solid-state characteristics.

Quote Request

Request a Quote for 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.